molecular formula C5H8ClF2N3 B13712421 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride

Cat. No.: B13712421
M. Wt: 183.59 g/mol
InChI Key: FJKCTFVNDHJQES-UHFFFAOYSA-N
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Description

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazoles, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C5H8ClF2N3

Molecular Weight

183.59 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C5H7F2N3.ClH/c1-10-5(8)3(2-9-10)4(6)7;/h2,4H,8H2,1H3;1H

InChI Key

FJKCTFVNDHJQES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(F)F)N.Cl

Origin of Product

United States

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